Isoursodeoxycholic acid

Beschreibung

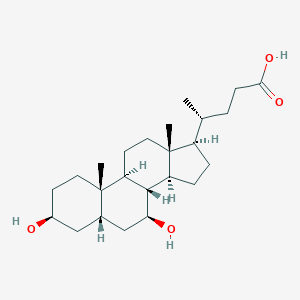

Isoursodeoxycholic Acid as a Secondary Bile Acid Epimer

This compound is classified as a secondary bile acid, meaning it is not synthesized directly by the liver but is instead formed in the intestine through the action of gut microbiota on primary bile acids. ontosight.aibiocrates.com Specifically, isoUDCA is a 3β-epimer of ursodeoxycholic acid (UDCA). caymanchem.combiomol.com This stereochemical difference at the C-3 position of the steroid nucleus is the defining feature that distinguishes it from UDCA. nih.govbiomol.com

The formation of isoUDCA occurs in vivo through the epimerization of UDCA. caymanchem.comnih.gov This biotransformation is a reversible process, and the intermediate compound, 3-dehydro-UDCA (also known as 3-oxo-7β-hydroxy-5β-cholan-24-oic acid), has been identified in the serum of individuals undergoing UDCA treatment. nih.govnih.gov The involvement of both intestinal bacteria and hepatic microsomal enzymes in the epimerization of UDCA to isoUDCA has been suggested. nih.gov Studies have shown that the administration of UDCA leads to the appearance of isoUDCA in the serum of both healthy individuals and patients with chronic cholestatic liver diseases. nih.gov

Comparative Perspectives with Ursodeoxycholic Acid in Bile Acid Physiology

While structurally similar, this compound and ursodeoxycholic acid exhibit distinct metabolic and physiological profiles. A key difference lies in their metabolic conversion. When administered orally, isoUDCA is extensively isomerized, likely by both intestinal and hepatic enzymes, to yield UDCA, which then becomes the predominant bile acid in bile. nih.govnih.gov This suggests that isoUDCA may act as a pro-drug for UDCA. nih.govmedchemexpress.eu

In terms of their effects, both UDCA and isoUDCA have demonstrated cytoprotective properties. nih.govnih.gov For instance, in bile duct-ligated rats, both compounds were found to decrease serum levels of alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine (B10760859) transaminase (ALT), although they did not affect liver histology. caymanchem.com In patients with primary biliary cirrhosis (PBC), isoUDCA was shown to have similar effects to UDCA on surrogate markers of cholestasis. medchemexpress.eu

However, there are also notable differences. For example, in non-cholestatic animals, isoUDCA led to a more pronounced decrease in serum cholic acid compared to UDCA. nih.gov Furthermore, the conjugation patterns of the two epimers differ. A significant portion of serum isoUDCA remains unconjugated, whereas biliary and urinary isoUDCA are predominantly conjugated with N-acetylglucosamine. nih.gov In contrast, UDCA is primarily conjugated with glycine (B1666218) or taurine (B1682933) in the liver. drugbank.comfrontiersin.org

Research into the comparative effects of these two bile acids is ongoing, with studies exploring their roles in various physiological and pathological conditions. The ratio of isoUDCA to UDCA has been proposed as a potential biomarker for the dynamics of the bile acid pool. biocrates.com

Detailed Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Metabolism of isoUDCA in healthy humans | Orally administered isoUDCA is well-tolerated and significantly absorbed. It undergoes extensive isomerization to UDCA, which becomes the major biliary bile acid. A significant portion of serum isoUDCA is unconjugated, while biliary and urinary isoUDCA is mainly conjugated with N-acetylglucosamine. | nih.gov |

| Formation of isoUDCA during UDCA administration | The appearance of isoUDCA in the serum of patients with chronic cholestatic liver disease and healthy subjects during UDCA administration is confirmed. The 3-oxo intermediate of isomerization was also identified. Both intestinal bacteria and liver enzymes are likely involved in the epimerization. | nih.gov |

| Metabolism and effects of isoUDCA in primary biliary cirrhosis (PBC) | In PBC patients, isoUDCA is isomerized to UDCA and demonstrates similar effects on markers of cholestasis, suggesting it acts as a pro-drug for UDCA. | medchemexpress.eu |

| Comparative metabolism and effects in cholestatic rats | IsoUDCA is completely converted to UDCA in the liver. Both isoUDCA and UDCA improved liver biochemistry but not histological parameters in chronic cholestasis. IsoUDCA led to a greater decrease in serum cholic acid in non-cholestatic animals compared to UDCA. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-DNMBCGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318875 | |

| Record name | Isoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78919-26-3 | |

| Record name | Isoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of Isoursodeoxycholic Acid

Intestinal Absorption and Systemic Distribution of Isoursodeoxycholic Acid

Studies in humans have demonstrated that orally administered this compound is well-absorbed from the intestine. nih.govmedchemexpress.com Following absorption, it enters the systemic circulation and is distributed to various tissues, primarily the liver, before being secreted into bile and re-entering the intestine.

Clinical research indicates good intestinal absorption of isoUDCA after oral administration. nih.govmedchemexpress.com Once absorbed, isoUDCA and its metabolites enter the enterohepatic circulation, a process where bile acids are recycled between the liver and the intestine. researchgate.net Evidence of this is seen in the significant increase of isoUDCA and its derivatives in bile, serum, and urine following its administration. nih.gov In one study involving healthy male subjects, the total serum bile acid concentration nearly doubled, and urinary excretion of bile acids increased more than 15-fold after a week of isoUDCA administration. nih.gov While a large portion of isoUDCA in the serum (78%) is found in its unconjugated form, the majority detected in bile and urine is conjugated. nih.gov

Table 1: Conjugation Status of this compound in Different Biological Fluids nih.gov

| Biological Fluid | Conjugation Status | Percentage |

|---|---|---|

| Serum | Unconjugated | 78% |

| Bile | Conjugated with N-acetylglucosamine | 93-94% |

| Urine | Conjugated with N-acetylglucosamine | 93-94% |

Hepatic and Intestinal Isomerization of this compound

A primary metabolic pathway for this compound is its isomerization, or epimerization, into ursodeoxycholic acid (UDCA). This biotransformation is extensive and is believed to occur through the action of both intestinal and hepatic enzymes. nih.gov In animal models, isoUDCA was found to be completely converted to UDCA in the liver, highlighting the efficiency of this process and suggesting that isoUDCA acts as a pro-drug for UDCA. nih.gov

The conversion of isoUDCA to UDCA is an enzymatic process. nih.gov This epimerization at the C-3 position is mediated by hydroxysteroid dehydrogenases (HSDHs). nih.govbohrium.com The process involves an initial oxidation of the 3β-hydroxyl group of isoUDCA to a 3-oxo group, followed by a stereospecific reduction to a 3α-hydroxyl group, yielding UDCA. nih.gov This extensive isomerization results in UDCA becoming the predominant bile acid in bile following isoUDCA administration. nih.gov

The intermediate in the isomerization of isoUDCA to UDCA has been identified as 3-dehydro-ursodeoxycholic acid, also known as 7-ketolithocholic acid. nih.govnih.gov This 3-oxo metabolite is formed during the oxidation-reduction sequence. Its presence has been confirmed in both bile and serum of individuals administered isoUDCA, providing direct evidence for this metabolic pathway. nih.gov Following administration of isoUDCA, the relative enrichment of this intermediate was found to be 0.7% in bile and 6.1% in serum, while its isomer, UDCA, became the major compound in bile with a relative enrichment of 25.7%. nih.gov

Table 2: Relative Enrichment of this compound and its Metabolites in Biological Fluids nih.gov

| Compound | Bile (%) | Serum (%) | Urine (%) |

|---|---|---|---|

| This compound (isoUDCA) | 2.2 | 24.7 | 83.7 |

| Ursodeoxycholic acid (UDCA) | 25.7 | 23.5 | 2.0 |

| 3-Dehydro-Ursodeoxycholic acid | 0.7 | 6.1 | 2.4 |

Conjugation Patterns of this compound

Like other bile acids, this compound undergoes conjugation as part of its metabolism. This process modifies its chemical properties, affecting its transport and excretion. A notable and selective conjugation pathway for isoUDCA has been identified.

This compound is subject to a specific conjugation reaction known as N-acetylglucosaminidation. nih.gov This pathway has been shown to be selective for bile acids that possess a 7β-hydroxyl group. nih.govnih.gov Studies have confirmed the presence of N-acetylglucosaminide conjugates of isoUDCA in biological samples. nih.govnih.gov Following oral administration of isoUDCA, a remarkable 93-94% of the compound found in bile and urine was conjugated with N-acetylglucosamine. nih.gov This indicates that N-acetylglucosaminidation is a major metabolic route for isoUDCA prior to its biliary and urinary excretion. nih.gov

Conjugate Distribution in Bile, Serum, and Urine

The distribution and conjugation of this compound (isoUDCA) vary significantly across different bodily fluids. Following oral administration in healthy individuals, isoUDCA demonstrates distinct metabolic handling in bile, serum, and urine.

In serum, a substantial portion of isoUDCA remains in its unconjugated form. Studies have shown that approximately 78% of serum isoUDCA is unconjugated. nih.gov In contrast, isoUDCA found in bile and urine is predominantly conjugated. A significant finding is that 93-94% of biliary and urinary isoUDCA is conjugated with N-acetylglucosamine. nih.govnih.gov This indicates a primary pathway for its modification and subsequent elimination. Another study identified that small amounts of isoUDCA in bile were present exclusively as sulfated species, not as amidated conjugates with glycine (B1666218) or taurine (B1682933). nih.gov

The relative enrichment of isoUDCA also differs markedly between these compartments. After a period of administration, the relative enrichments of isoUDCA were found to be 2.2% in bile, 24.7% in serum, and 83.7% in urine, highlighting urine as a major route for the excretion of this bile acid and its metabolites. nih.gov

| Biological Fluid | Predominant Form of this compound | Percentage | Other Conjugates Noted |

|---|---|---|---|

| Serum | Unconjugated | ~78% nih.gov | - |

| Bile | N-acetylglucosamine Conjugate | 93-94% nih.gov | Sulfated species nih.gov |

| Urine | N-acetylglucosamine Conjugate | 93-94% nih.govnih.gov | - |

Interrelationship with Other Bile Acid Metabolic Pathways

The presence and concentration of this compound in the body are influenced by its metabolic relationships with other bile acids, notably hyodeoxycholic acid and its epimer, ursodeoxycholic acid.

Research indicates a metabolic link where this compound can be converted from hyodeoxycholic acid (HDCA). nih.gov In studies involving rat models of metabolic syndrome, a significant negative correlation was observed between the serum levels of HDCA and the elevated levels of this compound. nih.gov This relationship suggests a direct metabolic conversion pathway between these two bile acids. nih.gov

This compound, the 3β-epimer of ursodeoxycholic acid (UDCA), is known to form in the body following the administration of UDCA. nih.govnih.gov This conversion, or epimerization, is thought to be mediated by both intestinal bacterial flora and microsomal enzymes within the liver. nih.gov The process likely involves a 3-oxo intermediate, specifically 3-oxo-7β-hydroxy-5β-cholan-24-oic acid, which has been identified in the serum of individuals receiving UDCA treatment. nih.gov

The administration of UDCA leads to a detectable increase of isoUDCA in serum and urine. nih.govnih.govnih.gov Studies have quantified the serum concentrations of isoUDCA after four weeks of UDCA treatment in various groups, demonstrating this precursor-product relationship. nih.gov

| Group | Mean Serum IsoUDCA Concentration (μmol/L) |

|---|---|

| Primary Biliary Cirrhosis (PBC) Patients (n=8) | 1.37 ± 0.79 |

| Primary Sclerosing Cholangitis (PSC) Patients (n=6) | 1.25 ± 0.91 |

| Healthy Controls (n=4) | 3.87 ± 0.44 |

Molecular and Cellular Mechanisms of Action of Isoursodeoxycholic Acid

Modulation of Bile Acid Synthesis and Transport Systems

IUDCA significantly alters the dynamics of bile acid physiology by modifying the composition of the bile acid pool and enhancing hepatobiliary secretion and bile flow.

Studies in patients have demonstrated a dose-dependent alteration in biliary bile acid composition with treatment. For instance, the relative amounts of glyco-Urso and tauro-Urso in bile increase, while the proportions of cholic acid, chenodeoxycholic acid, deoxycholic acid, and lithocholic acid decrease. nih.gov

Table 1: Effect of Ursodeoxycholic Acid (a related compound) Treatment on Biliary Bile Acid Composition in Gallstone Patients

| Bile Acid | Pre-treatment (mole%) | Post-treatment (500 mg/day) (mole%) |

|---|---|---|

| Cholic acid | High | Decreased |

| Chenodeoxycholic acid | High | Decreased |

| Deoxycholic acid | Present | Decreased |

| Lithocholic acid | Present | Decreased |

| Glycoursodeoxycholic acid | Low | Increased (up to ~49%) |

| Tauroursodeoxycholic acid | Low | Increased (up to ~4%) |

Data synthesized from findings reported in studies on ursodeoxycholic acid. nih.gov

IUDCA exhibits a choleretic effect, meaning it stimulates the secretion of bile from the liver. aasld.org This is achieved through several mechanisms. It enhances the secretion of bile acids across the canalicular membrane of hepatocytes into the biliary system. aasld.org Experimental evidence with its taurine (B1682933) conjugate, tauro-UDCA, suggests that it can increase intracellular calcium levels, which in turn promotes the insertion of transport proteins into the canalicular membrane and stimulates vesicular exocytosis, all contributing to increased bile acid secretion. aasld.org This increased secretion of osmotically active bile acids drives the flow of water and other electrolytes into the bile ducts, thereby increasing bile flow. aasld.orgnih.gov Furthermore, IUDCA can stimulate the expression of key hepatobiliary transporters, such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are crucial for the secretion of bile acids and other organic anions. researchgate.net

Nuclear Receptor Activation and Signaling Pathways

IUDCA and its metabolites can act as signaling molecules that modulate the activity of nuclear receptors, which are key regulators of genes involved in bile acid, lipid, and xenobiotic metabolism.

The farnesoid X receptor (FXR) is a central regulator of bile acid homeostasis. While some bile acids are potent FXR agonists, IUDCA is considered to have antagonistic effects on this receptor. nih.govh1.conih.gov By antagonizing FXR, IUDCA can interfere with the negative feedback loop that normally suppresses bile acid synthesis. This leads to an induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.govh1.co The increased synthesis of bile acids from cholesterol can lead to a depletion of hepatic cholesterol stores. nih.gov

In some contexts, IUDCA has been shown to upregulate the expression of the small heterodimer partner (SHP), a nuclear receptor that is a downstream target of FXR and acts as a repressor of CYP7A1 expression. mdpi.com This suggests a complex and context-dependent interaction with the FXR signaling pathway. The modulation of the intestinal FXR-FGF15/19 axis also plays a role, where IUDCA can inhibit intestinal FXR signaling, leading to reduced levels of fibroblast growth factor 15/19 (FGF15 in rodents, FGF19 in humans), which in turn relieves the suppression of CYP7A1 in the liver. nih.gov

Table 2: Effects of Isoursodeoxycholic Acid on the Farnesoid X Receptor (FXR) Pathway

| Target | Effect of IUDCA | Consequence |

|---|---|---|

| FXR Activation | Antagonism/Modulation | Reduced negative feedback on bile acid synthesis |

| CYP7A1 Expression | Induction | Increased bile acid synthesis from cholesterol |

| SHP Expression | Upregulation (context-dependent) | Potential for feedback inhibition of bile acid synthesis |

| Intestinal FXR/FGF15/19 Axis | Inhibition | Reduced suppression of hepatic CYP7A1 |

Based on findings from studies on ursodeoxycholic acid and its conjugates. nih.govh1.conih.govmdpi.comnih.gov

The constitutive androstane (B1237026) receptor (CAR) is a nuclear receptor primarily expressed in the liver that regulates the metabolism and detoxification of xenobiotics and endogenous compounds. nih.govmdpi.com CAR can be activated through ligand-independent mechanisms, which involve its translocation from the cytoplasm to the nucleus. mdpi.comsemanticscholar.org While the direct binding of IUDCA to CAR is not well-established, some studies suggest that bile acids can influence CAR activity. The activation of CAR leads to the transcriptional induction of a battery of genes encoding phase I (e.g., CYP2B, CYP3A) and phase II (e.g., UGTs, GSTs) drug-metabolizing enzymes, as well as transporters. nih.govresearchgate.net This induction enhances the detoxification and clearance of potentially harmful substances from the liver.

Cellular Homeostasis and Stress Response Regulation

IUDCA plays a significant role in maintaining cellular homeostasis and protecting cells from various stressors, particularly in the liver.

This hydrophilic bile acid is known to have cytoprotective effects, including the inhibition of apoptosis (programmed cell death). nih.govmdpi.com It can counteract the pro-apoptotic effects of more toxic, hydrophobic bile acids by modulating mitochondrial pathways, reducing the release of pro-apoptotic factors, and inhibiting caspase activity. nih.gov

Furthermore, IUDCA has been shown to alleviate endoplasmic reticulum (ER) stress. mdpi.comnih.gov ER stress is a condition of cellular distress that can be triggered by the accumulation of unfolded or misfolded proteins and is implicated in a variety of liver diseases. By acting as a chemical chaperone, IUDCA can help to stabilize protein folding and reduce the activation of the unfolded protein response (UPR), thereby mitigating ER stress-induced cellular damage. mdpi.com

IUDCA also modulates inflammatory responses and oxidative stress. nih.govfrontiersin.org It can suppress the activation of pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory cytokines. mdpi.com Additionally, it can enhance cellular antioxidant defenses, for instance, by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. frontiersin.org This helps to protect cells from damage caused by reactive oxygen species (ROS).

Scientific Literature Lacks Specific Data on this compound for Key Cellular Mechanisms

The majority of available research focuses on UDCA and its taurine conjugate, Tauroursodeoxycholic acid (TUDCA). These compounds have been investigated for their therapeutic potential in various liver and cellular injury models. However, it is crucial to note that different stereoisomers of a compound can exhibit distinct biological activities. Therefore, extrapolating data from UDCA to this compound would be scientifically inappropriate and would not adhere to the strict requirement of focusing solely on the specified compound.

The requested article outline included detailed subsections on:

Immunomodulatory and Anti-inflammatory Mechanisms

Influence on Immune Cell Phenotypes (e.g., T helper 17 cells, regulatory T cells)

A thorough search for scholarly articles and research data specifically addressing this compound in the context of these mechanisms did not yield sufficient information to populate these sections with the required level of detail and scientific rigor. The scientific community has, to date, concentrated its efforts on other isomers of ursodeoxycholic acid.

Therefore, to maintain the integrity of scientific accuracy and adhere strictly to the user's instructions, the requested article on this compound cannot be produced. Further research specifically investigating the biological and therapeutic properties of the this compound isomer is needed to provide the detailed information requested.

Therapeutic Potential and Preclinical Research Applications of Isoursodeoxycholic Acid

Hepatobiliary Disorders

Preclinical research specifically investigating the therapeutic effects of isoursodeoxycholic acid in various hepatobiliary disorders is limited. However, its metabolic conversion to ursodeoxycholic acid (UDCA) provides a strong basis for its potential efficacy. IsoUDCA is the 3β-epimer of UDCA, and studies have shown that upon oral administration, isoUDCA is extensively isomerized to UDCA in the liver. This suggests that isoUDCA may function as a pro-drug, with its therapeutic effects being mediated through its conversion to UDCA.

In a study involving healthy human subjects, orally administered isoUDCA was found to be well-tolerated and significantly absorbed. The research indicated that isoUDCA undergoes extensive isomerization, likely by both intestinal and hepatic enzymes, leading to UDCA becoming the predominant bile acid in the biliary system nih.gov. This metabolic pathway is crucial for understanding the potential therapeutic actions of isoUDCA.

Furthermore, an in vitro study using the human hepatoblastoma cell line Hep G2 demonstrated that isoUDCA possesses cytoprotective properties against ethanol-induced cell injuries nih.gov. This finding suggests a direct protective effect of isoUDCA on liver cells, independent of its conversion to UDCA.

Table 1: Preclinical Research Highlights for this compound in Hepatobiliary Context

| Area of Research | Key Finding | Model System | Implication |

| Metabolism | This compound is extensively isomerized to ursodeoxycholic acid in vivo. | Healthy human subjects | Suggests a pro-drug relationship with UDCA. |

| Cytoprotection | This compound demonstrated protective effects against ethanol-induced cell injury. | Human hepatoblastoma cell line (Hep G2) | Indicates a direct hepatoprotective potential. |

There is a lack of specific preclinical studies evaluating the direct effects of this compound in experimental models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). The potential therapeutic relevance of isoUDCA in these conditions is inferred from the established benefits of its parent compound, UDCA.

Preclinical research on UDCA has shown that it can mitigate some of the pathological features of NAFLD and NASH. For instance, in mouse models of diet-induced obesity, UDCA administration has been shown to reduce weight gain, adiposity, and the accumulation of triglycerides and cholesterol in the liver. These effects were associated with the downregulation of genes involved in lipogenesis and fatty acid uptake. Additionally, UDCA treatment led to a significant decrease in inflammatory cytokines in the liver and adipose tissue bmbreports.org. Given that isoUDCA is converted to UDCA, it is plausible that it could exert similar beneficial effects in the context of NAFLD and NASH.

Direct preclinical investigations into the efficacy of this compound for Primary Sclerosing Cholangitis (PSC) and other cholestatic liver conditions have not been identified in the current body of scientific literature. The rationale for its potential use in these diseases is based on its conversion to UDCA, which is a well-established therapy for certain cholestatic disorders.

In patients with Primary Biliary Cirrhosis (PBC), a cholestatic liver disease, the administration of isoUDCA resulted in improvements in surrogate markers of cholestasis. These effects were comparable to those observed with UDCA treatment, further supporting the role of isoUDCA as a pro-drug for UDCA.

While direct preclinical evidence for this compound in mitigating liver injury and hepatic fibrosis is scarce, its demonstrated cytoprotective effect in vitro is noteworthy nih.gov. The potential anti-fibrotic activity of isoUDCA is primarily extrapolated from the known effects of UDCA.

Preclinical studies have shown that UDCA can protect liver cells from damage and reduce the progression of liver fibrosis in various experimental models. These protective effects are attributed to its ability to shield hepatocytes from the toxic effects of other bile acids, its anti-inflammatory properties, and its modulation of apoptosis. As isoUDCA is readily converted to UDCA, it is hypothesized to contribute to these protective mechanisms.

Neurodegenerative Diseases

There is currently no direct preclinical research available that specifically examines the therapeutic potential of this compound in the context of neurodegenerative diseases. The interest in its potential neuroprotective properties is an extension of the significant body of research on ursodeoxycholic acid (UDCA).

Specific experimental models testing the neuroprotective properties of this compound have not been reported. However, the neuroprotective effects of UDCA are well-documented in a variety of preclinical models of neurodegenerative disorders. UDCA has been shown to exhibit anti-apoptotic, anti-oxidant, and anti-inflammatory properties in the brain nih.gov.

Given the metabolic conversion of isoUDCA to UDCA, it is plausible that isoUDCA could serve as a precursor to the active neuroprotective agent. The ability of UDCA to cross the blood-brain barrier and exert its effects within the central nervous system further supports the potential for isoUDCA to have indirect neuroprotective benefits.

There is no preclinical research directly linking this compound to the pathophysiology of Parkinson's disease. The potential relevance is inferred from studies on UDCA.

Preclinical research has demonstrated that UDCA can be beneficial in models of Parkinson's disease by improving mitochondrial function, which is known to be impaired in this condition. By acting as a precursor to UDCA, isoUDCA could potentially contribute to these neuroprotective mechanisms relevant to Parkinson's disease.

Implications for Other Neurological Conditions (e.g., Alzheimer's, Huntington's)

There is currently no substantial preclinical research available that specifically investigates the implications of this compound in Alzheimer's disease or Huntington's disease. While research into the neuroprotective effects of bile acids like TUDCA has shown some promise in models of these diseases, these findings cannot be directly attributed to this compound without specific studies.

Metabolic Disorders

Correlation with Metabolic Syndrome Biomarkers

No specific studies were identified that correlate this compound with biomarkers of metabolic syndrome. Research in this area has predominantly focused on UDCA, which has been investigated for its effects on various cardiometabolic risk factors.

Potential Role in Glucose and Lipid Homeostasis

The potential role of this compound in glucose and lipid homeostasis has not been a subject of dedicated preclinical research. Studies on UDCA have suggested some impact on glucose and lipid metabolism, but this cannot be extrapolated to this compound.

Gastrointestinal Research

Impact on Colonic Epithelium and Carcinogenesis Research

There is a lack of specific research on the impact of this compound on the colonic epithelium and in the context of carcinogenesis. The role of other bile acids in colon carcinogenesis is a complex area of study, with different bile acids exhibiting varied effects.

Anti-inflammatory Effects in Intestinal Inflammation Models

Preclinical studies focusing on the anti-inflammatory effects of this compound in intestinal inflammation models are not currently available. While the anti-inflammatory properties of UDCA have been explored in models of colitis, similar research on this compound is needed.

Interactions with the Gut Microbiome

Influence of Gut Microbiota on Isoursodeoxycholic Acid Metabolism

The transformation of primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids is a key metabolic function of the gut microbiota. beilstein-journals.org this compound is a product of this microbial biotransformation, with its formation being entirely dependent on specific bacterial enzymes.

Bacterial Enzymes in Bile Acid Conversion

The synthesis of IUDCA from primary bile acids is a multi-step process catalyzed by a cascade of bacterial enzymes. Before the steroid core of a bile acid can be modified, it must first be deconjugated by Bile Salt Hydrolases (BSHs) . These enzymes cleave the glycine (B1666218) or taurine (B1682933) amino acid that was attached in the liver, a necessary first step for subsequent microbial action. nih.gov

Following deconjugation, Hydroxysteroid Dehydrogenases (HSDHs) play a critical role. The formation of ursodeoxycholic acid (UDCA), the direct precursor to IUDCA, from chenodeoxycholic acid (CDCA) is accomplished through the sequential action of 7α-HSDH and 7β-HSDH. nih.govfrontiersin.org IUDCA is the 3β-epimer of UDCA, and its formation is also mediated by the intestinal bacterial flora. nih.gov This epimerization likely involves a 3-oxo intermediate, specifically 3-oxo-7β-hydroxy-5β-cholan-24-oic acid. nih.gov Various bacterial genera are known to possess the HSDH enzymes necessary for these transformations. bohrium.comresearchgate.net

| Enzyme Family | Specific Enzymes | Function in IUDCA-related Metabolism | Bacterial Genera Examples |

| Bile Salt Hydrolases | BSH | Deconjugation of primary bile acids (e.g., chenodeoxycholic acid) from taurine or glycine. | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides |

| Hydroxysteroid Dehydrogenases | 7α-HSDH | Oxidizes the 7α-hydroxyl group of chenodeoxycholic acid to form a 7-keto intermediate. frontiersin.org | Clostridium, Bacteroides, Xanthomonas bohrium.comresearchgate.net |

| Hydroxysteroid Dehydrogenases | 7β-HSDH | Reduces the 7-keto intermediate to form the 7β-hydroxyl group of ursodeoxycholic acid (UDCA). frontiersin.org | Clostridium, Collinsella, Ruminococcus bohrium.comresearchgate.net |

| Hydroxysteroid Dehydrogenases | 3β-HSDH (putative) | Epimerization of the 3α-hydroxyl group of UDCA to the 3β-hydroxyl group of IUDCA. | Intestinal bacterial flora nih.gov |

Impact on Secondary Bile Acid Pool Diversity

The metabolic activity of the gut microbiota dramatically expands the chemical diversity of the bile acid pool circulating in the host. beilstein-journals.org While the liver synthesizes only primary bile acids, microbial enzymes generate a wide range of secondary bile acids, including deoxycholic acid (DCA), lithocholic acid (LCA), and UDCA. beilstein-journals.org The further conversion of UDCA to IUDCA by gut bacteria adds another layer of complexity and diversity to this pool. nih.gov The composition and size of the secondary bile acid pool are highly variable among individuals, largely reflecting the unique composition of each person's gut microbiome.

Effects of this compound on Gut Microbiota Composition

The relationship between bile acids and gut bacteria is not unidirectional. While bacteria metabolize bile acids, these compounds in turn shape the microbial ecosystem. Research in this area has largely focused on UDCA, the precursor to IUDCA, providing the most relevant insights into how IUDCA may influence microbial communities.

Modulation of Bacterial Species Abundance and Diversity

Administration of UDCA has been shown to cause significant compositional shifts in the gut microbiome. nih.govresearcher.life These changes reflect alterations in the relative abundance of specific bacterial taxa rather than a significant change in the total number of species present (microbial richness). nih.gov For instance, studies have observed that UDCA treatment can lead to an overrepresentation of beneficial bacteria like Faecalibacterium prausnitzii and a decrease in potentially pro-inflammatory species like Ruminococcus gnavus. nih.govresearchgate.net In other contexts, UDCA/CDCA treatment has been shown to restore the abundance of Roseburia, another beneficial genus. mdpi.com

| Bacterial Genus/Species | Observed Change with UDCA Administration |

| Faecalibacterium prausnitzii | Increased abundance nih.govresearchgate.net |

| Ruminococcus gnavus | Decreased abundance nih.govresearchgate.net |

| Roseburia | Abundance restored to healthy levels mdpi.com |

| Streptococcus | Increased abundance nih.gov |

| Escherichia | Increased abundance nih.gov |

Microbiome-Mediated Therapeutic Implications

The intricate connection between IUDCA and the gut microbiome opens potential avenues for therapeutic intervention. Given that imbalances in the gut microbiota (dysbiosis) are linked to numerous diseases, strategies that target the microbiome to modulate the bile acid pool are of significant interest. nih.gov Interventions such as fecal microbiota transplantation (FMT), probiotics, and prebiotics could potentially alter the microbial communities responsible for IUDCA production. nih.gov By enhancing the populations of bacteria that produce beneficial bile acids like UDCA and IUDCA, it may be possible to positively influence host health. For example, the restoration of Roseburia abundance by UDCA/CDCA treatment suggests a potential mechanism for disease prevention mediated by the microbiome-bile acid axis. mdpi.com

Advanced Synthesis and Production Methodologies for Isoursodeoxycholic Acid

Chemical Synthesis Approaches

Chemical synthesis offers versatile routes to isoursodeoxycholic acid, primarily through the manipulation of hydroxyl and keto groups on the steroid nucleus of precursor molecules. These methods, while often requiring multiple steps, allow for a high degree of control over the final product's stereochemistry.

Epimerization of Ursodeoxycholic Acid Derivatives

One approach to synthesizing this compound involves the epimerization of the 3α-hydroxyl group of ursodeoxycholic acid (UDCA) or its derivatives to the 3β-position characteristic of IUDCA. A notable method for this transformation is the Mitsunobu reaction. This reaction sequence typically involves:

Esterification of the carboxylic acid group of UDCA to prevent its participation in subsequent reactions.

Mitsunobu Reaction: The UDCA ester is then subjected to a Mitsunobu reaction, which inverts the stereochemistry of the C-3 hydroxyl group. This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nucleophile, often a carboxylic acid like formic acid.

Saponification: The resulting ester with the inverted stereocenter at C-3 is then saponified (hydrolyzed under basic conditions) to yield this compound.

A patented process describes the esterification of ursodeoxycholic acid, followed by a Mitsunobu reaction on the resulting ester to form the this compound ester, which is then saponified to yield this compound nih.gov. This process is highlighted for its simplicity and high yields nih.gov.

Stereoselective Reduction Techniques

A highly efficient method for the synthesis of this compound is the stereoselective reduction of a 7-keto group in a suitable precursor. This approach hinges on the use of specific reducing agents that favor the formation of the desired 7β-hydroxyl group.

A key precursor for this method is 7-oxoisolithocholic acid (3β-hydroxy-7-oxo-5β-cholan-24-oic acid). The reduction of the 7-oxo group in this molecule can be achieved with high stereoselectivity. For instance, reduction of 7-oxoisolithocholic acid with potassium in tertiary amyl alcohol has been reported to yield this compound with an impressive 94% yield nih.govresearchgate.net. This method is highly efficient for producing the 7β-hydroxy configuration nih.govresearchgate.net.

| Precursor | Reducing Agent | Product | Yield (%) |

| 7-Oxoisolithocholic acid | Potassium/tertiary amyl alcohol | This compound | 94 |

Utilization of Bile Acid Precursors (e.g., Chenodeoxycholic Acid, 7-Oxolithocholic Acid)

The synthesis of this compound can also commence from other readily available bile acids, such as chenodeoxycholic acid (CDCA) and 7-oxolithocholic acid.

From 7-Oxolithocholic Acid:

A successful route to this compound involves a two-step process starting from 7-oxolithocholic acid (3α-hydroxy-7-oxo-5β-cholan-24-oic acid). This method consists of:

Epimerization of the 3α-hydroxyl group: The 3α-hydroxyl group of 7-oxolithocholic acid is first epimerized to a 3β-hydroxyl group, yielding 7-oxoisolithocholic acid.

Stereoselective reduction of the 7-oxo group: The resulting 7-oxoisolithocholic acid is then stereoselectively reduced to this compound, as described in the previous section, with a high yield of 94% nih.govresearchgate.net.

From Chenodeoxycholic Acid (CDCA):

While direct conversion pathways are less commonly detailed for IUDCA compared to UDCA, the synthesis can be envisioned through a multi-step process. CDCA (3α,7α-dihydroxy-5β-cholan-24-oic acid) can be oxidized at the 7-position to form 7-oxolithocholic acid. This intermediate can then follow the epimerization and reduction pathway described above to yield this compound. The initial oxidation of the 7α-hydroxyl group of CDCA can be achieved using various oxidizing agents.

Biological and Enzymatic Synthesis

Biocatalytic methods for the synthesis of this compound are gaining attention due to their potential for high specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. These approaches utilize whole microbial cells or isolated enzymes to perform key transformations.

Whole-Cell Bioconversion Systems

Whole-cell bioconversion employs microorganisms that naturally possess or are engineered to express the necessary enzymatic machinery for the desired biotransformation. While much of the research in this area has focused on the production of UDCA from CDCA or other bile acids, the principles can be applied to the synthesis of IUDCA.

The conversion of bile acids by intestinal microflora is a well-known phenomenon. Certain anaerobic bacteria within the gut microbiome are capable of epimerizing hydroxyl groups on the steroid nucleus. This natural process suggests the potential for harnessing specific microbial strains for the targeted production of this compound. The key steps in such a bioconversion would involve the action of hydroxysteroid dehydrogenases (HSDHs) that can interconvert hydroxyl and keto groups at the C-3 and C-7 positions.

For the synthesis of IUDCA, a whole-cell system would ideally possess a 3β-hydroxysteroid dehydrogenase (3β-HSDH) and a 7β-hydroxysteroid dehydrogenase (7β-HSDH). A potential pathway could involve the oxidation of a 3α-hydroxyl group to a 3-oxo intermediate by a 3α-HSDH, followed by stereoselective reduction by a 3β-HSDH to form the iso-bile acid structure.

Enzyme-Catalyzed Synthesis (e.g., 7α-HSDH, 7β-HSDH, Engineered P450 Monooxygenases)

The use of isolated enzymes offers a more controlled approach to the synthesis of this compound, avoiding potential side reactions from other metabolic pathways present in whole cells.

Hydroxysteroid Dehydrogenases (HSDHs):

Hydroxysteroid dehydrogenases are a class of oxidoreductases that catalyze the reversible oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus. The synthesis of this compound can be achieved through a sequence of enzymatic reactions catalyzed by specific HSDHs.

A plausible enzymatic route to IUDCA from a precursor like 7-oxolithocholic acid would involve the epimerization of the 3α-hydroxyl group. This could be achieved through a two-step process:

Oxidation of the 3α-hydroxyl group by a 3α-HSDH to form a 3-oxo intermediate.

Stereoselective reduction of the 3-oxo group by a 3β-HSDH to yield the 3β-hydroxyl configuration of this compound.

Subsequently, or in a concurrent reaction, the 7-keto group would need to be stereoselectively reduced to a 7β-hydroxyl group by a 7β-HSDH . The selection of enzymes with high specificity and the optimization of reaction conditions, including cofactor regeneration, are crucial for the success of this approach.

Engineered P450 Monooxygenases:

Cytochrome P450 monooxygenases are versatile enzymes capable of catalyzing a wide range of oxidation reactions, including hydroxylation of non-activated carbon atoms. While their natural role is often in detoxification and steroid metabolism, protein engineering has expanded their synthetic utility.

Research has demonstrated the successful engineering of a P450 monooxygenase, CYP107D1 (OleP) from Streptomyces antibioticus, for the stereo- and regioselective 7β-hydroxylation of lithocholic acid to produce ursodeoxycholic acid nih.govbohrium.comnih.gov. Although this specific work targeted UDCA, it highlights the potential of engineering P450 enzymes to introduce hydroxyl groups at specific positions with desired stereochemistry. By modifying the active site of a P450 enzyme through techniques like site-directed mutagenesis, it may be possible to engineer a biocatalyst capable of directly hydroxylating a suitable bile acid precursor at the 3β- and 7β-positions to produce this compound. This approach could offer a more direct and potentially more efficient route compared to multi-step chemical or enzymatic processes.

| Enzyme Class | Precursor | Key Transformation | Product |

| 3α-HSDH and 3β-HSDH | 7-Oxolithocholic acid | Epimerization of 3α-OH to 3β-OH | 7-Oxoisolithocholic acid |

| 7β-HSDH | 7-Oxoisolithocholic acid | Reduction of 7-oxo group | This compound |

| Engineered P450 Monooxygenase | Suitable bile acid precursor | Direct 3β and 7β-hydroxylation | This compound |

Strain Engineering for Enhanced Production

The industrial synthesis of specific bile acid isomers like this compound (isoUDCA) is increasingly moving away from complex chemical routes towards more sustainable and efficient biocatalytic processes. A cornerstone of this transition is the use of microbial cell factories, particularly genetically engineered strains of bacteria like Escherichia coli, to perform highly specific biotransformations. frontiersin.orgnih.govnih.gov Strain engineering, the targeted modification of an organism's genetic makeup, is pivotal for developing robust and efficient microbial catalysts for isoUDCA production. The primary goal is to create a whole-cell biocatalyst that can efficiently convert a readily available precursor bile acid into the desired product with high yield and purity.

The biosynthetic pathway to this compound (3β,7β-dihydroxy-5β-cholan-24-oic acid) from a precursor such as Ursodeoxycholic acid (UDCA; 3α,7β-dihydroxy-5β-cholan-24-oic acid) or Chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy-5β-cholan-24-oic acid) relies on a sequence of oxidation and reduction reactions targeting the hydroxyl groups on the steroid nucleus. This epimerization is catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDHs). nih.gov

Key strategies in engineering a microbial strain for enhanced production involve:

Overexpression of Core Biosynthetic Enzymes: The fundamental step is the introduction and high-level expression of genes encoding the specific HSDHs required for the conversion. For isoUDCA synthesis, this would involve the coordinated action of 3α-HSDH, 3β-HSDH, and 7β-HSDH to achieve the desired stereochemistry at the C-3 and C-7 positions.

Cofactor Regeneration Systems: HSDH-catalyzed reactions are dependent on nicotinamide cofactors (NAD⁺/NADH or NADP⁺/NADPH). nih.gov The cost of supplying these cofactors exogenously is prohibitive for large-scale production. Therefore, a critical engineering strategy is to create a self-sustaining intracellular cofactor regeneration system. This is typically achieved by overexpressing a secondary dehydrogenase that recycles the consumed cofactor. For example, glucose dehydrogenase (GDH) can be co-expressed to regenerate NADPH by oxidizing glucose, while formate dehydrogenase (FDH) can be used to regenerate NADH. nih.gov

Optimization of Enzyme Expression and Activity: The relative expression levels of the different enzymes in the pathway must be carefully balanced to prevent the accumulation of toxic intermediate products (e.g., keto-bile acids) and to maximize the metabolic flux towards the final product. Furthermore, protein engineering techniques, such as directed evolution, can be employed to improve the intrinsic properties of the HSDHs, enhancing their catalytic activity, thermostability, and tolerance to high substrate concentrations. nih.govresearchgate.net

While specific research on strain engineering for this compound is limited, the extensive work on the closely related isomer, Ursodeoxycholic acid (UDCA), provides a clear blueprint and proof of concept for these methodologies. The following table summarizes research findings from the engineering of E. coli for UDCA production, illustrating the effectiveness of these strategies.

Table 1: Examples of Engineered E. coli Strains for Bile Acid Production This table presents data for the production of Ursodeoxycholic Acid (UDCA), a closely related isomer, to illustrate the potential of strain engineering methodologies.

| Engineered Strain Host | Key Genetic Modifications | Substrate | Conversion Rate / Titer | Primary Enzymes Involved |

|---|---|---|---|---|

| Escherichia coli | Co-expression of 7α-HSDH, 7β-HSDH, and Mycobacterium vaccae formate dehydrogenase (FDH) | Chenodeoxycholic Acid (CDCA) | >90% conversion | 7α-HSDH, 7β-HSDH, FDH |

| Escherichia coli | Co-expression of 3α-HSDH, 7β-HSDH, and FDH mutant | Dehydrocholic Acid (DHCA) | High yield of 12-keto-UDCA intermediate | 3α-HSDH, 7β-HSDH, FDH |

| Escherichia coli | Co-expression of four enzymes including 7α-HSDH, 7β-HSDH, lactate dehydrogenase (LDH), and glucose dehydrogenase (GDH) | Chenodeoxycholic Acid (CDCA) | 99% conversion of 100 mM CDCA in 2 hours | 7α-HSDH, 7β-HSDH, LDH, GDH |

The successful application of these strain engineering principles in UDCA production strongly indicates their applicability for developing efficient microbial factories for this compound. Future research will likely focus on the discovery and engineering of novel 3β-HSDHs with high activity and specificity, and the fine-tuning of metabolic pathways within host strains to optimize the production of this specific bile acid isomer.

Research Methodologies and Analytical Approaches in Isoursodeoxycholic Acid Studies

In vitro Experimental Models

In vitro models are fundamental for dissecting the cellular and molecular effects of bile acids like iUDCA in a controlled environment. These systems allow researchers to study specific biological processes, such as cytoprotection, metabolism, and inflammation, in isolation.

Hepatocytes, the primary cells of the liver, are central to studying the effects of bile acids. Both primary hepatocytes and established cell lines are used to model how iUDCA and its isomers protect liver cells from various forms of injury and how they are metabolized.

Researchers use freshly isolated rat hepatocytes to investigate the direct cytoprotective effects of UDCA against toxic bile salts. nih.gov In these models, hepatocytes are exposed to hydrophobic bile salts that induce cell damage, and the addition of UDCA has been shown to significantly reduce this toxicity, demonstrating a direct protective effect on the cell membrane. nih.gov Studies also utilize cultured rat hepatocytes to explore the mechanisms behind UDCA's protection against oxidative injury. nih.gov Pre-treatment with UDCA was found to prevent the decrease in cell viability caused by oxidative agents like hydrogen peroxide. nih.gov The underlying mechanism involves the induction of antioxidants within the hepatocytes, specifically by increasing levels of glutathione (B108866) and metallothionein. nih.gov

More advanced models, such as sandwich-cultured human hepatocytes, are employed to assess drug-induced cholestasis and to study the transport and disposition of bile acids. semanticscholar.orgresearcher.life These models help in understanding how compounds might interfere with bile acid handling and provide a quantitative framework for exploring these mechanisms. researcher.life

Table 1: In vitro Hepatocyte Models for Isoursodeoxycholic Acid Isomer (UDCA) Research

| Cell Model | Research Focus | Key Findings |

|---|---|---|

| Isolated Rat Hepatocytes | Cytoprotection against toxic bile salts | UDCA directly reduces the hepatotoxic effect of hydrophobic bile salts like deoxycholate. nih.gov |

| Cultured Rat Hepatocytes | Protection against oxidative injury | UDCA pretreatment prevents cell death from oxidative stress by increasing glutathione and protein thiol levels. nih.gov |

| Sandwich-Cultured Human Hepatocytes | Drug-induced cholestasis and metabolism | Provides a model to study bile acid transport and the impact of xenobiotics on these pathways. semanticscholar.orgresearcher.life |

| Hepatocyte-like Organoids (HL-ICOs) | Drug metabolism and toxicity testing | Used to evaluate the expression and activity of drug-metabolizing enzymes and assess hepatotoxicity of compounds. mdpi.com |

To understand the anti-inflammatory properties of iUDCA isomers, researchers widely use macrophage cell lines. The RAW 264.7 murine macrophage cell line is a common model for these investigations. nih.govnih.gov

In these experimental setups, an inflammatory response is typically induced in the macrophage cells using lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria. nih.govsemanticscholar.org The subsequent addition of UDCA is then assessed for its ability to modulate this response. Studies have consistently shown that UDCA inhibits the production of key inflammatory mediators. For instance, UDCA decreases the release of nitric oxide (NO) and reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1-β (IL-1β), and interleukin 6 (IL-6) at both the mRNA and protein levels. nih.govnih.govsemanticscholar.org Furthermore, UDCA has been observed to suppress the activation of critical inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). nih.govnih.gov

Table 2: Macrophage Cell Line Models for Inflammatory Response Studies of UDCA

| Cell Line | Inflammatory Stimulus | Key Findings |

|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | UDCA inhibits the production of nitric oxide (NO). nih.govnih.gov |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | UDCA decreases pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govsemanticscholar.org |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | UDCA suppresses the phosphorylation of ERK, JNK, and p38 signaling pathways. nih.govnih.gov |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | UDCA inhibits the activation of the NF-κB inflammatory pathway. nih.gov |

In vivo Animal Models

Animal models are indispensable for evaluating the systemic effects, therapeutic efficacy, and metabolic fate of compounds like iUDCA in a living organism. Rodent models are most commonly employed for this purpose.

Rodent models have been instrumental in demonstrating the beneficial metabolic effects of UDCA. In studies using mice with diet-induced obesity, oral administration of UDCA led to significant improvements in most metabolic markers, including reduced body weight, visceral fat accumulation, and improved glucose and insulin (B600854) tolerance. frontiersin.org Similarly, in models of age-related adiposity, UDCA supplementation in mice significantly reduced weight gain, adiposity, and hepatic triglyceride and cholesterol levels without causing liver injury. researchgate.netbmbreports.org These effects were linked to the downregulation of genes involved in lipogenesis and a reduction in inflammatory cytokines in the liver and adipose tissue. researchgate.netbmbreports.org

The therapeutic efficacy of UDCA has also been evaluated in rat models for various conditions. For instance, in a rat model of polycystic ovary syndrome (PCOS), UDCA therapy was shown to improve ovarian morphology and decrease total testosterone (B1683101) and insulin levels. nih.gov Other studies have explored its efficacy in models of inflammatory bowel disease and cancer cachexia. nih.govnih.gov

Table 3: Rodent Models for Evaluating Metabolic and Therapeutic Efficacy of UDCA

| Animal Model | Condition Studied | Key Findings |

|---|---|---|

| C57BL/6 Mice | Diet-Induced Obesity | UDCA reversed metabolic dysfunction, decreased body weight, and improved glucose tolerance. frontiersin.org |

| C57BL/6 Mice | Age-Related Adiposity | UDCA reduced age-related weight gain, fat accumulation, and hepatic triglycerides. researchgate.netbmbreports.org |

| Wistar-Albino Rats | Polycystic Ovary Syndrome (PCOS) | UDCA improved ovarian morphology and lowered testosterone and insulin levels. nih.gov |

| Yoshida Hepatoma Rats | Cancer Cachexia | UDCA treatment showed a trend towards attenuating tissue loss and reducing mortality. nih.gov |

| Swiss Albino Mice | NSAID-Induced Hepatic Dysfunction | UDCA demonstrated a protective effect against biochemical alterations and liver damage induced by aceclofenac. researchgate.net |

Animal models are crucial for studying the protective effects of iUDCA isomers in severe organ-specific diseases.

For cholestatic liver injury, which involves the harmful accumulation of bile acids in the liver, rodent models are well-established. news-medical.net A common model is created by bile duct ligation in rodents, which mimics the obstruction of bile flow. news-medical.net In these models, UDCA has been shown to alleviate cholestasis and reduce hepatocyte death by replacing more toxic bile acids and modulating bile acid metabolism and oxidative stress. news-medical.net

In the context of neurodegeneration, research has often focused on the taurine-conjugated form of UDCA, known as tauroursodeoxycholic acid (TUDCA). In a transgenic mouse model of Huntington's disease, systemic administration of TUDCA resulted in a significant reduction in striatal atrophy, decreased apoptosis, and improved locomotor and sensorimotor deficits. umn.eduresearchgate.net Similarly, TUDCA has demonstrated neuroprotective effects in mouse models of Parkinson's disease, where it protects against the loss of dopaminergic neurons and motor symptoms by modulating pathways related to mitochondria, autophagy, and oxidative stress. researchgate.net

Table 4: Animal Models for Cholestasis and Neurodegeneration Research

| Animal Model | Disease Modeled | Compound Tested | Key Findings |

|---|---|---|---|

| Rodents (Rats/Mice) | Cholestatic Liver Injury (Bile Duct Ligation) | UDCA | Alleviates cholestasis, reduces hepatocyte death, and modulates bile acid metabolism. news-medical.net |

| R6/2 Transgenic Mice | Huntington's Disease | TUDCA | Reduces striatal atrophy, decreases apoptosis, and improves motor function. umn.edu |

| MPTP-induced Mice | Parkinson's Disease | TUDCA | Protects dopaminergic neurons and motor symptoms by modulating mitochondrial and stress pathways. researchgate.net |

Advanced Analytical Techniques

The accurate analysis and quantification of iUDCA and its related compounds in both pharmaceutical preparations and biological samples are critical. Advanced analytical techniques, particularly chromatography, are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. asianpubs.orgresearchgate.net Various methods have been developed, often using a C18 reversed-phase column for separation. bohrium.com Due to the low UV absorptivity of bile acids, detection can be challenging. Therefore, several types of detectors are employed, including UV detectors (at low wavelengths like 200 nm), Refractive Index (RI) detectors, and Evaporative Light Scattering Mass Detectors (ELSD). bohrium.commfd.org.mk Comparative studies have found that RI and ELSD detectors provide significant agreement for quantifying impurities like chenodeoxycholic acid and lithocholic acid in UDCA samples. bohrium.com

For quantifying UDCA and its metabolites in biological fluids such as human plasma, more sensitive methods are required. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this application. nih.gov This technique offers high selectivity and sensitivity, allowing for the precise measurement of UDCA and its conjugated forms, such as tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA), at low concentrations. nih.gov

Table 5: Analytical Techniques for the Study of this compound and its Isomers

| Technique | Application | Key Features |

|---|---|---|

| HPLC with UV/RI/ELSD Detection | Purity analysis and quantification in pharmaceutical formulations. | C18 columns are commonly used; RI and ELSD detectors are often superior to UV for bile acid analysis. asianpubs.orgbohrium.commfd.org.mk |

| HPLC-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of UDCA and its metabolites in biological samples (e.g., plasma). | Highly sensitive and selective; allows for simultaneous measurement of UDCA, GUDCA, and TUDCA. nih.gov |

Mass Spectrometry-Based Metabolomics (GC-MS, FAB-MS, UHPLC-MS/MS)

Mass spectrometry (MS)-based metabolomics is a cornerstone in the study of isoUDCA, enabling its precise detection and quantification in complex biological matrices. These techniques are crucial for pharmacokinetic studies and for differentiating isoUDCA from its structural isomers, such as UDCA and chenodeoxycholic acid (CDCA). researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust method used for the analysis of bile acids. In a human metabolism study, GC-MS was employed to analyze bile acids extracted from bile, serum, and urine after oral administration of isoUDCA. semanticscholar.org This technique, often requiring derivatization of the bile acids to increase their volatility, allows for the separation and identification of different bile acid species and their metabolic products. semanticscholar.org For instance, it was instrumental in demonstrating the in vivo isomerization of isoUDCA to UDCA and identifying the 3-dehydro-UDCA intermediate. semanticscholar.org

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS has also been utilized in isoUDCA research. This soft ionization technique is particularly useful for analyzing conjugated bile acids, which are less volatile and may degrade under the high temperatures of GC-MS. A human metabolism study successfully used FAB-MS alongside GC-MS to analyze groups of bile acid conjugates from biological samples, confirming the metabolic fate of administered isoUDCA. semanticscholar.org

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Modern bioanalytical studies heavily rely on the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov UHPLC systems, in particular, offer superior chromatographic resolution, which is critical for separating bile acid isomers like isoUDCA and UDCA. researchgate.netwikipedia.org The coupling of UHPLC with a triple-quadrupole mass spectrometer allows for quantification using multiple-reaction monitoring (MRM), a highly selective and sensitive detection method. nih.gov This approach has been validated for the reliable quantification of UDCA and its major metabolites in human plasma and is essential for bioequivalence studies where the separation of isoUDCA is critical to avoid false results. wikipedia.orgnih.gov The development of these methods involves careful optimization of chromatographic conditions and sample preparation, often using solid-phase extraction to achieve high recovery rates from plasma. mdpi.com

Detailed findings from a human study on isoUDCA metabolism highlight the distribution and transformation of the compound in the body. After oral administration, significant increases in isoUDCA and its metabolites were observed in serum, bile, and urine. semanticscholar.org

| Analyte | Bile (%) | Serum (%) | Urine (%) |

|---|---|---|---|

| This compound (isoUDCA) | 2.2 | 24.7 | 83.7 |

| Ursodeoxycholic acid (UDCA) | 25.7 | 23.5 | 2.0 |

| 3-dehydro-UDCA | 0.7 | 6.1 | 2.4 |

Molecular Biology Techniques (qRT-PCR, Western Blot, Immunofluorescence)

Molecular biology techniques are essential for investigating the cellular and molecular mechanisms through which isoUDCA and its related bile acids exert their effects. While direct studies on isoUDCA are limited, research on its extensively studied epimer, UDCA, provides a framework for how these techniques are applied.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the expression levels of specific genes. In the context of bile acid research, qRT-PCR can quantify changes in the messenger RNA (mRNA) of genes involved in inflammation, apoptosis, and metabolic pathways following treatment. For example, studies on UDCA have used qRT-PCR to analyze the expression of genes related to endoplasmic reticulum (ER) stress and apoptosis in liver tissue, providing insights into its cytoprotective mechanisms. The inhibitory effects of bile acids on PCR have been noted, requiring optimization of protocols for samples from bile-rich tissues. mdpi.com

Western Blot (Immunoblotting): Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. researchgate.net In research on UDCA's effects in obese mice, Western blot analysis was used to measure the levels of proteins involved in hepatic energy homeostasis and adipose tissue inflammation. researchgate.net Similarly, in studies of a UDCA-dihydroartemisinin hybrid, Western blotting revealed changes in the levels of proteins central to the autophagy pathway, such as LC3B-II. mdpi.com This method is critical for confirming that changes in gene expression (measured by qRT-PCR) translate to changes in protein levels, which are the primary functional molecules in the cell.

Immunofluorescence: Immunofluorescence is a technique used to visualize the localization of a specific protein within a cell or tissue. It uses antibodies tagged with fluorescent dyes to bind to the target protein, which can then be visualized with a fluorescence microscope. In studies of UDCA, immunofluorescence confirmed the expression of specific receptors and inflammatory markers in cholangiocytes (bile duct cells), providing spatial context to the molecular data. nih.gov This technique can be applied to understand if isoUDCA treatment alters the cellular location of key signaling proteins, which can be critical to their function.

Genomic and Proteomic Analyses (RNA-seq, GSEA)

Genomic and proteomic approaches provide a global, unbiased view of the cellular response to compounds like isoUDCA, moving beyond the analysis of single genes or proteins.

RNA-sequencing (RNA-seq): RNA-seq is a powerful transcriptomic technique that uses next-generation sequencing to reveal the presence and quantity of RNA in a biological sample at a given moment. This provides a comprehensive snapshot of the genes that are actively being expressed. RNA-seq can be used to identify entire pathways and gene networks that are modulated by isoUDCA treatment, offering a much broader understanding than qRT-PCR. For instance, RNA-seq has been used to analyze the global transcriptional responses of gut bacteria to bile acids and to study how liver lipid metabolism genes respond to environmental stress. gsea-msigdb.orgpathwaycommons.org

Gene Set Enrichment Analysis (GSEA): GSEA is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated). nih.govnih.gov Instead of looking at individual genes, GSEA focuses on groups of genes that share a common biological function, chromosomal location, or regulation. nih.gov This approach increases the statistical power to detect subtle but consistent changes across multiple genes within a pathway. It is a powerful tool for interpreting RNA-seq and other microarray data to yield more robust biological insights. nih.gov

Proteomics: Proteomic analyses aim to identify and quantify the entire complement of proteins (the proteome) in a cell or tissue. In a study on UDCA non-responders with primary biliary cholangitis, discovery serum proteomics followed by targeted validation was performed. researchgate.net This approach identified a specific profile of chemokines that were elevated in patients who did not respond well to UDCA therapy, suggesting a potential mechanism for treatment resistance and identifying novel biomarkers. researchgate.net Such high-throughput proteomic strategies could be applied to discover the unique protein signatures associated with isoUDCA administration.

While direct genomic and proteomic studies focused specifically on isoUDCA are not yet prevalent, the methodologies have been extensively applied to its epimer, UDCA, demonstrating their utility in this field.

| Technique | Description | Application in Bile Acid Context | Example Finding (for UDCA) |

|---|---|---|---|

| RNA-seq | Comprehensive sequencing of all RNA transcripts in a sample to quantify gene expression. pathwaycommons.org | Identifying all genes and pathways in the liver or other tissues that are altered by bile acid treatment. | Used to map gene expression related to bile acid metabolism by gut microbiota. gsea-msigdb.org |

| GSEA | A computational method to analyze gene expression data by focusing on biologically relevant gene sets. nih.gov | Determining if treatment affects entire biological pathways (e.g., apoptosis, inflammation) rather than just single genes. | Reveals coordinated changes in pathways like cell proliferation and metabolism in cancer studies, a model for bile acid research. nih.gov |

| Proteomics | Large-scale study of proteins, particularly their structures and functions. researchgate.net | Identifying a global signature of protein changes in serum or tissue following bile acid administration. | Identified elevated serum chemokines (e.g., CXCL11, CCL20) in patients who are non-responders to UDCA therapy. researchgate.net |

Neuroimaging Techniques (e.g., 31P-MRS for neurodegenerative models)

Neuroimaging techniques offer non-invasive windows into the structure and function of the brain, providing critical tools for studying the effects of neuroprotective compounds in preclinical models and in humans.

Phosphorus-31 Magnetic Resonance Spectroscopy (31P-MRS): 31P-MRS is a non-invasive imaging method that can measure the concentrations of high-energy phosphate-containing compounds in living tissue. This technique allows for the in vivo assessment of cerebral energy metabolism and mitochondrial function by quantifying key metabolites such as adenosine (B11128) triphosphate (ATP), phosphocreatine (B42189) (PCr), and inorganic phosphate (B84403) (Pi). Abnormal energy metabolism is a key feature of many neurodegenerative diseases, including Parkinson's disease.

In the context of bile acid research, 31P-MRS has been employed in a proof-of-principle clinical study to evaluate the bioenergetic effect of UDCA, which is known to have mitochondrial-protective properties. The study used quantitative 31P-MRS to determine a range of bioenergetic parameters in the brains of Parkinson's disease patients, demonstrating that the technique can detect subtle defects in energy metabolism. Given that isoUDCA has also shown cytoprotective effects in vitro, 31P-MRS represents a valuable translational tool for assessing its potential to modulate brain bioenergetics in animal models of neurodegeneration, providing a quantifiable endpoint to measure therapeutic efficacy. semanticscholar.org

Translational Research Frameworks

Translational research aims to "translate" findings from basic science into medical practice and meaningful health outcomes. For a compound like isoUDCA, this involves a structured process of moving from preclinical observations to demonstrating human relevance and potential therapeutic application.

Bridging Preclinical Findings to Human Relevance

The pathway from a promising molecule in the lab to a potential therapy in the clinic is a critical challenge that relies on bridging preclinical and clinical research.

Preclinical Models: The initial investigation of isoUDCA's biological effects often begins in in vitro (cell culture) and in vivo (animal) models. For instance, an early study showed that isoUDCA was cytoprotective against ethanol-induced injury in a human hepatoblastoma cell line (Hep G2). semanticscholar.org Animal models, such as rats with induced cholestasis, are used to study the compound's metabolism and efficacy in a complex physiological system. A study in bile-duct ligated rats demonstrated that orally administered isoUDCA is completely converted to UDCA in the liver and improves liver biochemistry to the same extent as UDCA, suggesting it acts as a pro-drug. Understanding these effects in preclinical models is the first step.

Human Metabolism Studies: A crucial step in bridging the gap to human relevance is to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in humans. A study in healthy male volunteers did precisely this for isoUDCA. semanticscholar.org It established that the compound is well-tolerated and absorbed, but also that it is extensively isomerized into UDCA, which then becomes the major biliary bile acid. semanticscholar.org This finding is vital, as it indicates that many of the observed biological effects in humans might be attributable to its conversion to UDCA.

Comparative Efficacy and Metabolism: Directly comparing isoUDCA and UDCA in animal models provides key translational insights. Research has shown that while both compounds have similar positive effects on liver biochemistry in cholestatic rats, isoUDCA led to a more pronounced decrease in serum cholic acid in non-cholestatic animals. This suggests subtle differences in their systemic effects that could be important for therapeutic development.

This progression—from demonstrating a protective effect in cell culture, to understanding its efficacy and metabolism in an animal disease model, and finally to characterizing its metabolic fate in humans—forms the core of the translational framework for isoUDCA. It allows researchers to make informed decisions about the compound's potential and how its effects in humans should be interpreted, particularly in light of its conversion to UDCA.

Future Directions and Emerging Research Avenues

Investigation of Isoursodeoxycholic Acid in Novel Disease Contexts

While UDCA has been investigated for a range of conditions beyond cholestatic liver diseases, research into isoUDCA is beginning to explore its potential in similar and new therapeutic areas. The cytoprotective properties of isoUDCA, demonstrated in vitro against ethanol-induced cell injuries, provide a strong rationale for its investigation in a variety of disease models. nih.gov Future research is likely to focus on the following areas: